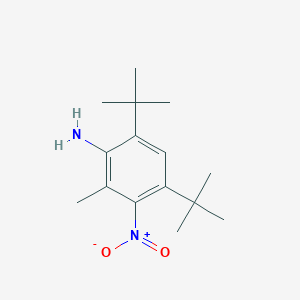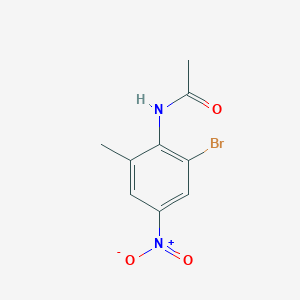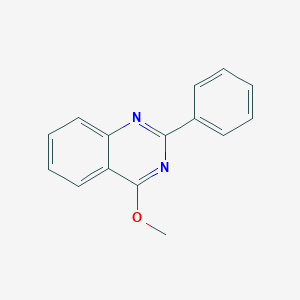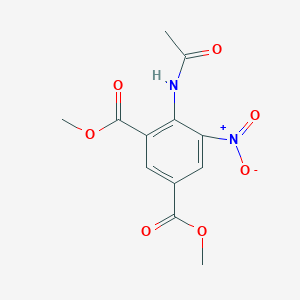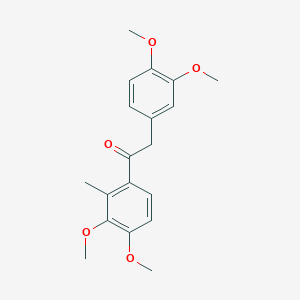
1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a stilbenoid.
Scientific Research Applications
Photophysical Properties and Solvatochromic Shifts
A study conducted by Asiri, Sobahi, Osman, and Khan (2017) investigated the photophysical properties of a derivative of 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone. This compound exhibited significant solvatochromic shifts in its absorption and emission spectra in various solvents. The research revealed its potential for determining critical micelle concentration of surfactants and studying intramolecular charge transfer (ICT) mechanisms (Asiri et al., 2017).
Photochemical Reactivity in Lignin Models
Castellan et al. (1990) explored the photochemical reactivity of a compound structurally related to 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone, used as a lignin model dimer. The study focused on its behavior in various solvents and found significant transformation into several compounds, highlighting its utility in understanding lignin photochemistry (Castellan et al., 1990).
Synthesis of Halogenated Derivatives
Li Hong-xia (2007) researched the synthesis of a halogenated derivative of a similar compound, focusing on halogen-exchange reactions. The study provided insights into the use of such compounds as chemical protective groups in organic synthesis (Li Hong-xia, 2007).
Formation of Bisindolines
Kovach, Brennessel, and Jones (2014) examined the reaction of a related dimethoxyaniline with vicinal diones, leading to the formation of bisindolines. This study demonstrated the potential of these compounds in organic synthesis, particularly in forming complex heterocyclic structures (Kovach et al., 2014).
Synthesis and Biological Evaluation of Chalcones
Bandgar et al. (2009) synthesized a series of chalcones using a compound structurally similar to 1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone. These chalcones were evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties, indicating the potential biomedical applications of such derivatives (Bandgar et al., 2009).
properties
Product Name |
1-(3,4-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4g/mol |
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C19H22O5/c1-12-14(7-9-17(22-3)19(12)24-5)15(20)10-13-6-8-16(21-2)18(11-13)23-4/h6-9,11H,10H2,1-5H3 |
InChI Key |
AIAUBLZIUFOPKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(hydroxymethyl)-6-[(2-methyl-2-phenylhydrazino)oxy]tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B373459.png)
![2-[(3,8,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate](/img/structure/B373460.png)
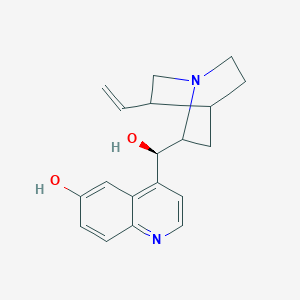
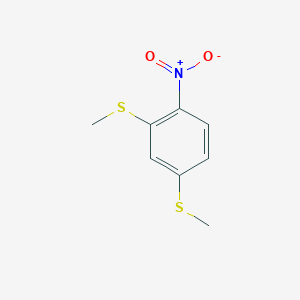
![N-[3-Methyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373464.png)
![(S)-(6-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B373465.png)
![N-[3,5-dimethyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373467.png)

![Ethyl 2-[2-(2-naphthyl)-2-oxoethyl]-3-oxopentanoate](/img/structure/B373469.png)
